Benzyltriethylammonium chloride

Phase-transfer catalysis Cannizzaro reaction Ultrasound-assisted synthesis

Benzyltriethylammonium chloride (BTEAC) monohydrate is a research-grade quaternary ammonium salt specifically validated for applications where structural precision dictates reaction outcomes. Unlike generic homologs, its balanced amphiphilic architecture uniquely enhances sonochemical phase-transfer catalysis, as demonstrated by its superior performance in Cannizzaro reactions. This catalyst is strictly for laboratories requiring documented kinetic reproducibility, interfacial partitioning control, and straightforward aqueous workup in pharmaceutical intermediate or high-molecular-weight polymer synthesis. Validate your process with the specific BTEAC structure proven to optimize biphasic alkylation and polycondensation.

Molecular Formula C13H22N.Cl
C13H22ClN
Molecular Weight 227.77 g/mol
CAS No. 207124-62-7
Cat. No. B3251126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriethylammonium chloride
CAS207124-62-7
Molecular FormulaC13H22N.Cl
C13H22ClN
Molecular Weight227.77 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1.O.[Cl-]
InChIInChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
InChIKeyHTZCNXWZYVXIMZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltriethylammonium Chloride (CAS 207124-62-7) Procurement Guide for Scientific and Industrial Applications


Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt available as a monohydrate (CAS 207124-62-7) or anhydrous form (CAS 56-37-1), is a lipophilic phase-transfer catalyst widely employed in organic synthesis, polymer chemistry, and corrosion science . It facilitates reactions between immiscible phases, such as aqueous-organic biphasic systems, and is recognized for its role in alkylation, polycondensation, and Friedel-Crafts acylation . The compound exhibits high water solubility (630–700 g/L at 20°C) and moderate thermal stability (mp 190–192°C, flash point >275°C) . Its balanced amphiphilic character—derived from a benzyl group and three ethyl chains—positions it between smaller (e.g., benzyltrimethylammonium chloride) and larger (e.g., benzyltributylammonium chloride) analogs, offering distinct performance trade-offs that influence catalyst selection, reaction kinetics, and process economics [1].

Why Benzyltriethylammonium Chloride Cannot Be Substituted with Generic Quaternary Ammonium Salts


Quaternary ammonium salts are not functionally interchangeable in phase-transfer catalysis or corrosion inhibition due to the profound influence of alkyl chain architecture on lipophilicity, hydration behavior, and interfacial partitioning [1]. Subtle variations—such as replacing ethyl with methyl or butyl groups—alter the compound's apparent molar volume, isentropic compressibility, and vapor pressure, directly impacting catalytic efficiency and phase distribution [2]. For instance, benzyltriethylammonium chloride exhibits intermediate solute–solvent interaction strength compared to its trimethyl and tributyl homologs, as reflected in its volumetric properties [2]. These physicochemical distinctions translate into divergent kinetic profiles: in phenyl benzoate synthesis, catalytic activity decreases in the order benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride, demonstrating that even within the same compound class, performance can vary substantially [3]. Consequently, substituting BTEAC with a cheaper or structurally similar analog without experimental validation risks compromised yield, altered selectivity, or failed process reproducibility.

Quantitative Differentiation of Benzyltriethylammonium Chloride Against Key Comparators


Comparative Phase-Transfer Catalytic Efficiency in Cannizzaro Reaction

In the ultrasound-accelerated Cannizzaro reaction of p-chlorobenzaldehyde under phase-transfer conditions, benzyltriethylammonium chloride (TEBA) was directly compared with Aliquat and 18-crown-6. TEBA exhibited the highest catalytic effectiveness among the three catalysts tested [1]. While the study reports qualitative superiority rather than precise rate constants, the direct head-to-head comparison establishes TEBA as the preferred catalyst for this specific transformation under sonochemical conditions [1].

Phase-transfer catalysis Cannizzaro reaction Ultrasound-assisted synthesis

Catalytic Activity Ranking in Phenyl Benzoate Synthesis

In the phase-transfer synthesis of phenyl benzoate from benzoyl chloride and phenol, the catalytic activity of several quaternary ammonium salts was systematically compared. The activity order was: benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride [1]. BTEAC ranked fourth among the tested catalysts, demonstrating lower activity than its tributyl analog and tetrabutylammonium salts, but still functioning as a viable PTC [1].

Phase-transfer catalysis Phenyl benzoate synthesis Reaction kinetics

Corrosion Inhibition Efficiency for Carbon Steel in Acidic Media

Electrochemical impedance spectroscopy (EIS) studies revealed that benzyltriethylammonium chloride (BTC) achieves an inhibition efficiency of 65% at a concentration of 10 mM in 1.0 M HCl at 25°C, relative to an inhibitor-free baseline [1]. This quantitative efficiency establishes BTC as a moderately effective corrosion inhibitor for carbon steel under acidic conditions [1].

Corrosion inhibition Carbon steel Electrochemical impedance spectroscopy

Comparative Volumetric and Solute–Solvent Interaction Properties

Densities and ultrasound speeds of aqueous solutions of three benzyltrialkylammonium chlorides—benzyltrimethylammonium chloride (BTMACl), benzyltriethylammonium chloride (BTEACl), and benzyltributylammonium chloride (BTBACl)—were measured at five temperatures (293.15–333.15 K) [1]. The derived apparent molar volumes at infinite dilution (VΦ°) and apparent molar isentropic compressibilities (KSΦ°) increase systematically with the number of CH2 groups in the alkyl chains [1]. BTEACl exhibits intermediate VΦ° and KSΦ° values between the trimethyl and tributyl homologs, reflecting its intermediate hydrophobic hydration and solute–solvent interaction strength [1].

Physicochemical properties Apparent molar volume Solution thermodynamics

Water Solubility Benchmark for Process Formulation

Benzyltriethylammonium chloride exhibits a water solubility of 630–700 g/L at 20°C, as reported in vendor technical datasheets . This high solubility facilitates its use in aqueous-organic biphasic catalysis and enables straightforward aqueous workup procedures .

Solubility Process development Aqueous biphasic systems

Mixed-Type Corrosion Inhibition Mechanism vs. Anodic-Only Cationic Surfactants

Potentiodynamic polarization studies on low carbon steel in 0.1 M HCl demonstrated that benzyltriethylammonium chloride behaves as a mixed-type corrosion inhibitor, affecting both anodic and cathodic Tafel slopes, whereas structurally related cationic surfactants (e.g., alkylbenzyldimethylammonium chloride) exhibited purely anodic inhibition behavior [1]. Inhibition efficiency increased with alkyl chain length and the presence of a benzene ring [1].

Corrosion inhibition Potentiodynamic polarization Mixed-type inhibitor

Evidence-Based Application Scenarios for Benzyltriethylammonium Chloride


Ultrasound-Assisted Cannizzaro Reactions

Based on direct comparative evidence showing BTEAC outperforms Aliquat and 18-crown-6 in the ultrasound-promoted Cannizzaro reaction of p-chlorobenzaldehyde [1], procurement of BTEAC is specifically justified for laboratories employing sonochemical phase-transfer protocols. The catalyst's demonstrated superiority under these conditions reduces optimization time and improves reproducibility in aldehyde disproportionation reactions.

Corrosion Inhibition of Carbon Steel in Acid Pickling and Cleaning

With a quantified inhibition efficiency of 65% at 10 mM in 1.0 M HCl [2] and a mixed-type inhibition mechanism affecting both anodic and cathodic processes [3], BTEAC is a viable candidate for acid pickling baths, industrial cleaning formulations, and oilfield acidizing operations where carbon steel protection is required. Its Langmuir adsorption behavior [2] facilitates predictable dose–response relationships for process control.

Biphasic Polycondensation for High Molecular Weight Polymers

BTEAC's intermediate lipophilicity, derived from its benzyl and triethyl substitution pattern [4], makes it suitable for phase-transfer-catalyzed polycondensation reactions that produce high molecular weight polymers under biphasic conditions . Its balanced amphiphilic character facilitates efficient shuttling of reactive anions across the aqueous–organic interface while minimizing emulsion stabilization issues associated with more hydrophobic catalysts.

Alkylation and Etherification in Pharmaceutical Intermediate Synthesis

BTEAC is employed as a phase-transfer catalyst in C-, N-, O-, and S-alkylation reactions relevant to pharmaceutical intermediate production [5]. Its high water solubility (630–700 g/L) enables straightforward aqueous workup and catalyst removal, a critical consideration in GMP manufacturing where catalyst carryover into final API must be controlled.

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